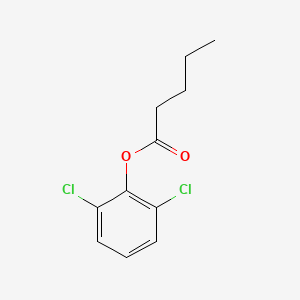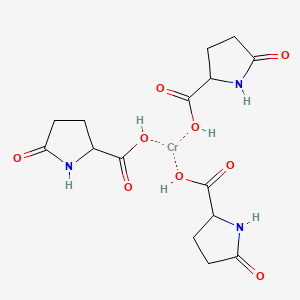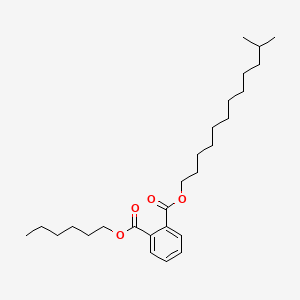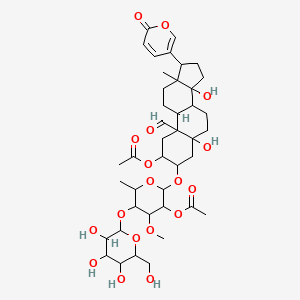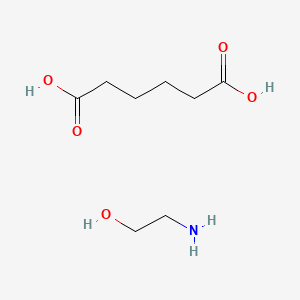
Einecs 249-499-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . 1,3,5-Triazine-2,4,6-triamine is a triazine derivative, which is a class of nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through various methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to facilitate the process. The reaction conditions include temperatures ranging from 150°C to 200°C and pressures of 10 to 20 atmospheres.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts such as metal oxides or zeolites can enhance the efficiency of the reaction. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for substitution reactions, where different functional groups can replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of triazine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced triazine derivatives.
Substitution: Formation of halogenated triazine compounds.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in cancer therapy as it can inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the production of herbicides, dyes, and resins due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine can be compared with other triazine derivatives such as:
Cyanuric acid: Another triazine derivative used in the production of disinfectants and herbicides.
Melamine: Used in the production of plastics and laminates, known for its high nitrogen content and flame-retardant properties.
The uniqueness of 1,3,5-Triazine-2,4,6-triamine lies in its versatility and wide range of applications across different fields, from chemistry to medicine.
Properties
CAS No. |
29194-47-6 |
|---|---|
Molecular Formula |
C8H17NO5 |
Molecular Weight |
207.22 g/mol |
IUPAC Name |
2-aminoethanol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C2H7NO/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);4H,1-3H2 |
InChI Key |
NZYPTWFKRQMGMS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)N |
Related CAS |
24625-16-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


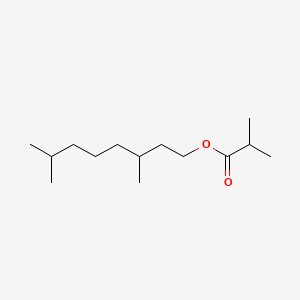
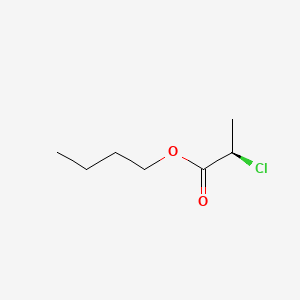


![7-methylsulfanyl-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B12645819.png)
